2,3-Diaminobutane-1,4-diol
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Overview
Description
2,3-Diaminobutane-1,4-diol is an organic compound with the molecular formula C4H12N2O2 It is a diol and diamine, meaning it contains two hydroxyl groups and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diaminobutane-1,4-diol can be achieved through several methods. One common approach involves the reduction of 2,3-dinitrobutane-1,4-diol using hydrogen in the presence of a catalyst such as palladium on carbon. This reaction typically occurs under mild conditions, with temperatures ranging from 30-50°C and hydrogen pressures of around 2 atm .
Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation processes. For example, Escherichia coli can be genetically engineered to produce this compound by optimizing the expression of genes associated with the synthesis of cofactors such as pyridoxal phosphate (PLP) and NADPH . This method is environmentally friendly and economically viable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diaminobutane-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions with halogenated compounds.
Major Products:
Oxidation: Oxidation typically yields corresponding diketones or carboxylic acids.
Reduction: Reduction maintains the diol structure while reducing any nitro groups to amino groups.
Substitution: Substitution reactions can produce a variety of derivatives depending on the halogenated compound used.
Scientific Research Applications
2,3-Diaminobutane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of surfactants, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Diaminobutane-1,4-diol involves its interaction with various molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl groups can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
1,4-Diaminobutane (Putrescine): Similar in structure but lacks the hydroxyl groups.
1,3-Diaminopropane: Shorter carbon chain and lacks hydroxyl groups.
1,5-Diaminopentane (Cadaverine): Longer carbon chain and lacks hydroxyl groups.
Uniqueness: 2,3-Diaminobutane-1,4-diol is unique due to the presence of both amino and hydroxyl groups on adjacent carbon atoms. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications.
Biological Activity
2,3-Diaminobutane-1,4-diol, also known as 1,4-diaminobutane-2,3-diol, is a compound with significant biological and chemical properties due to its unique structure that incorporates both amine and hydroxyl functional groups. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₄H₁₂N₂O₂
- Molecular Weight : 120.15 g/mol
- CAS Number : 151630-98-7
The presence of amine and hydroxyl groups allows for diverse chemical reactivity, making it a valuable building block in organic synthesis and pharmaceuticals .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The amine groups can form hydrogen bonds with biological macromolecules (e.g., proteins and nucleic acids), influencing their structure and function.
- Redox Reactions : Hydroxyl groups can participate in redox reactions, affecting cellular processes such as signaling pathways and metabolic functions .
Biological Activity
Research indicates that this compound has several biological activities:
- Precursor for Biologically Active Molecules : It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.
- Neurotransmitter Synthesis : It is involved in the synthesis of gamma-aminobutyric acid (GABA), an important neurotransmitter in the central nervous system .
Table 1: Summary of Biological Activities
Biological Activity | Description |
---|---|
Precursor for Pharmaceuticals | Used in the synthesis of various drug compounds |
Neurotransmitter Synthesis | Involved in GABA production |
Interaction with Biological Targets | Forms hydrogen bonds influencing protein structure |
Case Studies
Several studies have investigated the biological effects of this compound:
-
GABA Synthesis in Rats :
A study demonstrated that administration of 1,4-diaminobutane increased GABA levels in the postnatal rat subventricular zone. This suggests its role as a critical precursor for neurotransmitter synthesis . -
Antioxidant Properties :
Research has shown that compounds similar to 2,3-diaminobutane exhibit antioxidant properties, potentially protecting cells from oxidative stress. This activity could have implications for neuroprotection and anti-aging therapies . -
Industrial Applications :
In industrial settings, this compound is utilized in producing surfactants and polymers. Its biological activity also makes it suitable for developing biodegradable materials that are less harmful to the environment .
Properties
IUPAC Name |
2,3-diaminobutane-1,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOINEDRPUPHALH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)N)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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